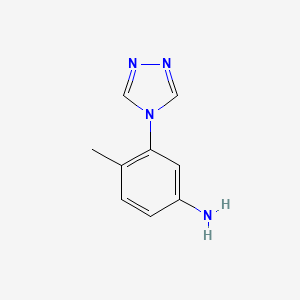

4-Methyl-3-(4H-1,2,4-triazol-4-YL)aniline

Vue d'ensemble

Description

4-Methyl-3-(4H-1,2,4-triazol-4-YL)aniline is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Methyl-3-(4H-1,2,4-triazol-4-YL)aniline is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Triazoles

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The two main types, 1,2,3-triazoles and 1,2,4-triazoles, exhibit significant biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The incorporation of various substituents can enhance these activities, making triazole derivatives valuable in medicinal chemistry .

Biological Activities

Antimicrobial Activity

Triazole derivatives have demonstrated substantial antimicrobial properties against a variety of pathogens. Studies have shown that compounds with a triazole moiety can inhibit the growth of bacteria and fungi effectively. For instance, this compound has been evaluated for its activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Antifungal Activity

Research indicates that triazole derivatives possess potent antifungal properties. For example, studies have reported that modifications to the triazole ring can significantly enhance antifungal activity against strains like Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for various triazole derivatives often fall within low micromolar ranges .

Anticancer Properties

The anticancer potential of this compound is also noteworthy. Compounds in this class have been shown to induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes critical for pathogen survival or cancer cell proliferation. For instance, they can inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi .

- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or affect its replication processes, leading to cytotoxic effects in rapidly dividing cells .

Study 1: Antimicrobial Efficacy

In a study conducted by Mermer et al., a series of triazole derivatives including this compound were tested for antimicrobial activity against S. aureus, E. coli, and C. albicans. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics .

Study 2: Antifungal Activity

Another investigation focused on the antifungal efficacy of triazole derivatives against clinical isolates of Candida species. The study found that compounds with a similar structural framework to this compound displayed MIC values ranging from 0.01 to 0.27 μmol/mL against resistant strains .

Data Table: Biological Activity Summary

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Activity

Triazole derivatives are widely recognized for their antimicrobial and anticancer properties. Research indicates that 4-Methyl-3-(4H-1,2,4-triazol-4-YL)aniline exhibits significant activity against various pathogens and cancer cell lines. For instance:

- Case Study: A study demonstrated that compounds similar to this compound inhibited the growth of resistant bacterial strains, showcasing its potential as an antimicrobial agent .

- Mechanism of Action: The mechanism often involves interference with cellular processes such as DNA synthesis or enzyme inhibition, which is crucial for the survival of pathogens .

ZAP-70 Inhibitors

The compound has been identified as a precursor in the synthesis of N-(pyrimidinylaminophenyl) sulfonamides that act as ZAP-70 inhibitors. This has implications for treating certain types of cancers and autoimmune diseases .

Agricultural Applications

Fungicides

Due to the presence of the triazole ring, this compound is also investigated for its potential use as a fungicide. Triazole fungicides are known for their effectiveness against a wide range of fungal pathogens.

- Case Study: Field trials have shown that triazole-based compounds can significantly reduce fungal infections in crops, leading to improved yield and quality .

Materials Science

Polymer Chemistry

The unique properties of this compound make it a candidate for developing advanced materials. Its ability to form stable complexes with metals allows it to be used in creating functionalized polymers.

- Application Example: Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties .

Data Summary

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant bacterial strains |

| ZAP-70 Inhibitors | Potential treatment for cancers | |

| Agricultural Science | Fungicides | Reduces fungal infections in crops |

| Materials Science | Polymer Development | Enhances thermal stability and mechanical properties |

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The electron-donating amino group activates the benzene ring for electrophilic substitution. Common reactions include:

-

Halogenation : Reacts with bromine (Br₂) in acetic acid to form 4-methyl-3-(4H-1,2,4-triazol-4-yl)-5-bromoaniline.

-

Nitration : Treatment with nitric acid (HNO₃)/sulfuric acid (H₂SO₄) introduces nitro groups at the ortho position relative to the amino group.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 25°C | 5-Bromo derivative | 78 | |

| Nitration | HNO₃/H₂SO₄, 0°C | 2-Nitro derivative | 65 |

Acylation and Alkylation of the Aniline Group

The primary amine undergoes standard derivatization:

-

Acylation : Reacts with acetyl chloride (AcCl) in pyridine to yield N-acetylated derivatives.

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to form imines .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetylation | AcCl, pyridine, RT | N-Acetyl derivative | 92 | |

| Schiff Base | Benzaldehyde, EtOH, Δ | 4-Methyl-3-(triazolyl)benzylideneaniline | 85 |

Triazole Ring Functionalization

The 1,2,4-triazole ring participates in:

-

Alkylation : Reacts with methyl iodide (CH₃I) in basic conditions to form quaternary ammonium salts at N1 .

-

Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd⁰), forming stable complexes .

Oxidation and Reduction Pathways

-

Aniline Oxidation : Under strong oxidants (KMnO₄, H₂O₂), the amino group converts to nitro, yielding 4-methyl-3-(triazolyl)nitrobenzene.

-

Triazole Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to open-chain hydrazine derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | Nitro derivative | 58 | |

| Hydrogenation | H₂, Pd-C, EtOH | Hydrazine derivative | 73 |

Cross-Coupling Reactions

The triazole-aniline system participates in palladium-catalyzed couplings:

Propriétés

IUPAC Name |

4-methyl-3-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-2-3-8(10)4-9(7)13-5-11-12-6-13/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNPQSHIMCQHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.